molecular formula C23H23N5O2 B14965076 (5E)-5-(2-methoxybenzylidene)-9-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazoline

(5E)-5-(2-methoxybenzylidene)-9-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazoline

Cat. No.: B14965076
M. Wt: 401.5 g/mol
InChI Key: IOAZYYKOWNFKAY-JQIJEIRASA-N
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Description

(5E)-9-(2-METHOXYPHENYL)-5-[(2-METHOXYPHENYL)METHYLIDENE]-4H,5H,6H,7H,8H,9H-[1,2,3,4]TETRAZOLO[5,1-B]QUINAZOLINE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-9-(2-METHOXYPHENYL)-5-[(2-METHOXYPHENYL)METHYLIDENE]-4H,5H,6H,7H,8H,9H-[1,2,3,4]TETRAZOLO[5,1-B]QUINAZOLINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: Starting from an appropriate aromatic amine and an aldehyde, the quinazoline core can be synthesized through a cyclization reaction.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile group.

    Methoxyphenyl Substitution: The methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl groups.

    Reduction: Reduction reactions could target the quinazoline core or the methoxyphenyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers might explore its potential as a lead compound for drug development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its ability to interact with biological targets makes it a candidate for therapeutic applications.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-9-(2-METHOXYPHENYL)-5-[(2-METHOXYPHENYL)METHYLIDENE]-4H,5H,6H,7H,8H,9H-[1,2,3,4]TETRAZOLO[5,1-B]QUINAZOLINE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    Tetrazoloquinazolines: Compounds with similar core structures but different substituents.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups attached to different core structures.

Uniqueness

The uniqueness of (5E)-9-(2-METHOXYPHENYL)-5-[(2-METHOXYPHENYL)METHYLIDENE]-4H,5H,6H,7H,8H,9H-[1,2,3,4]TETRAZOLO[5,1-B]QUINAZOLINE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

(5E)-9-(2-methoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-4H-tetrazolo[5,1-b]quinazoline

InChI

InChI=1S/C23H23N5O2/c1-29-19-12-5-3-8-15(19)14-16-9-7-11-18-21(16)24-23-25-26-27-28(23)22(18)17-10-4-6-13-20(17)30-2/h3-6,8,10,12-14,22H,7,9,11H2,1-2H3,(H,24,25,27)/b16-14+

InChI Key

IOAZYYKOWNFKAY-JQIJEIRASA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/2\CCCC3=C2NC4=NN=NN4C3C5=CC=CC=C5OC

Canonical SMILES

COC1=CC=CC=C1C=C2CCCC3=C2NC4=NN=NN4C3C5=CC=CC=C5OC

Origin of Product

United States

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